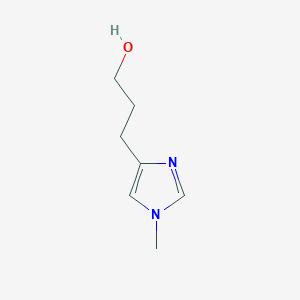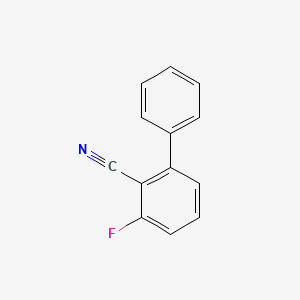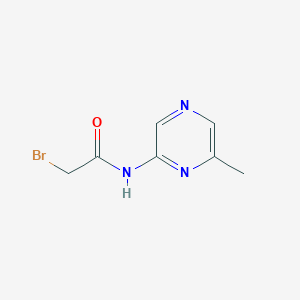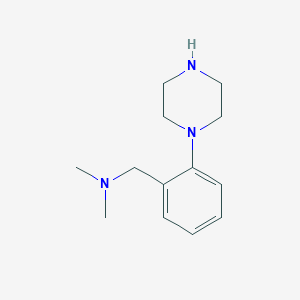
N,N-dimethyl-1-(2-piperazin-1-ylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(2-piperazin-1-ylphenyl)methanamine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(2-piperazin-1-ylphenyl)methanamine typically involves the reaction of 2-piperazinylphenylmethanol with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(2-piperazin-1-ylphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-1-(2-piperazin-1-ylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-1-(2-piperazin-1-ylphenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A basic structure from which many derivatives are synthesized.
N-Methylpiperazine: Another derivative with similar properties but different applications.
2-Piperazinylphenylmethanol: A precursor in the synthesis of N,N-dimethyl-1-(2-piperazin-1-ylphenyl)methanamine.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-piperazin-1-ylphenyl)methanamine |
InChI |
InChI=1S/C13H21N3/c1-15(2)11-12-5-3-4-6-13(12)16-9-7-14-8-10-16/h3-6,14H,7-11H2,1-2H3 |
InChI Key |
ATTCCASKRFESFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Dichloro-3-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B8570798.png)
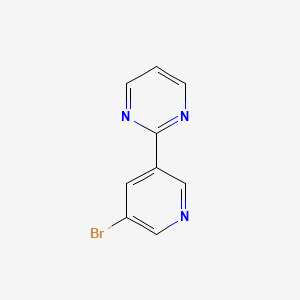
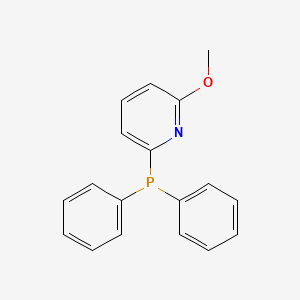

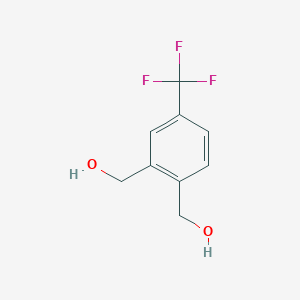
![2,2-Diphenyl-2h-naphtho[1,2-b]pyran](/img/structure/B8570839.png)



